molecular formula C11H10N2O3 B3081430 Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester CAS No. 110317-55-0

Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester

Cat. No.: B3081430
CAS No.: 110317-55-0
M. Wt: 218.21
InChI Key: GTPFAXDSMSVVGQ-RAXLEYEMSA-N
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Description

Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in both natural and synthetic compounds

Scientific Research Applications

Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester typically involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The newly synthesized compound structures are characterized by techniques such as FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions can vary but often involve the use of solvents like ethanol or methanol and may require heating or cooling to achieve the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce hydroxy derivatives. Substitution reactions can result in various substituted indole derivatives .

Mechanism of Action

The mechanism of action of Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antioxidant activity may involve scavenging free radicals and reducing oxidative stress . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester can be compared with other similar compounds, such as:

    Indole-3-acetic acid: A well-known plant hormone that regulates growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its potential anticancer properties.

    Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.

Properties

IUPAC Name

methyl (2Z)-2-hydroxyimino-2-(1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-11(14)10(13-15)8-6-12-9-5-3-2-4-7(8)9/h2-6,12,15H,1H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPFAXDSMSVVGQ-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NO)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=N\O)/C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester
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Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester
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Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester
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Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester
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Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester
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Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester

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